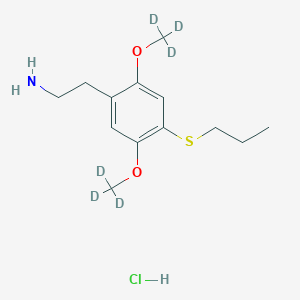

2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride

概要

説明

2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride is a synthetic compound that belongs to the phenethylamine class. Phenethylamines are known for their diverse range of biological activities, including psychoactive and stimulant effects. This compound is characterized by the presence of methoxy groups at the 2 and 5 positions, a propylsulfanyl group at the 4 position, and a phenethylamine backbone.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and propylthiol.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2,5-dimethoxybenzaldehyde and propylthiol under acidic conditions.

Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.

Amination: The alcohol is then subjected to amination using ammonia or an amine source to form the phenethylamine backbone.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Compounds with different functional groups replacing the propylsulfanyl group.

科学的研究の応用

Psychoactive Research

The compound is part of a broader category of psychoactive substances that are being researched for their effects on serotonin receptors. Specifically, it may act as an agonist for the 5-HT2A receptor, which is implicated in mood regulation and cognitive processes. Research indicates that compounds with similar structures can influence mood disorders such as depression and anxiety .

Metabolic Studies

Studies have highlighted the metabolic pathways of related compounds in animal models. For instance, the metabolism of 2C-T-7 (a compound with structural similarities) was examined in rats, revealing significant insights into sulfoxidation and hydroxylation processes. These findings can provide a framework for understanding how 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride may be metabolized in biological systems .

Therapeutic Potential

Research into the therapeutic uses of similar phenethylamines suggests that they may hold promise for treating various psychiatric disorders. The ability to modulate serotonin pathways positions these compounds as potential candidates for further development in treating conditions like major depressive disorder and PTSD .

作用機序

The mechanism of action of 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved would depend on the exact nature of the compound’s interaction with its targets.

類似化合物との比較

Similar Compounds

2,5-Dimethoxy-4-methylphenethylamine: Known for its psychoactive effects.

2,5-Dimethoxy-4-ethylthiophenethylamine: Similar structure with an ethylthio group instead of a propylsulfanyl group.

2,5-Dimethoxy-4-bromophenethylamine: Contains a bromine atom at the 4 position.

Uniqueness

2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride is unique due to the presence of the propylsulfanyl group, which may confer distinct chemical and biological properties compared to other similar compounds

生物活性

2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride is a compound of interest within the field of psychoactive substances, particularly due to its structural similarities to other phenethylamines. This article explores its biological activity, potential therapeutic applications, and associated case studies based on current research findings.

- Chemical Name : this compound

- CAS Number : 951400-19-4

- Molecular Formula : C₁₃H₂₁ClN₁O₂S

- Molecular Weight : 297.795 g/mol

The compound exhibits activity primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor . This receptor is implicated in various neurological processes, including mood regulation and perception alterations. The agonistic action on this receptor has been linked to both therapeutic effects and adverse reactions associated with hallucinogenic compounds.

Biological Activity Overview

Research indicates that compounds structurally related to 2C drugs, including 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine, may exhibit a range of biological activities:

- Psychoactive Effects : Similar to other phenethylamines, it may produce altered states of consciousness.

- Potential Therapeutic Uses : Investigations suggest potential applications in treating psychiatric disorders such as depression, PTSD, and anxiety disorders due to its empathogenic properties .

- Safety and Toxicity : Limited studies have reported instances of toxicity, particularly with analogs like 25I-NBOMe, which share structural characteristics but differ in potency and safety profiles .

Case Studies and Clinical Findings

-

Case Report on Related Compound (25I-NBOMe) :

- An 18-year-old female experienced severe reactions after exposure to 25I-NBOMe, including seizures and agitation. This highlights the potential risks associated with compounds in this class .

- The case underlines the necessity for careful monitoring and further research into the metabolic pathways of similar compounds.

- Pharmacological Studies :

Comparative Analysis of Related Compounds

| Compound Name | 5-HT2A Agonist | Psychoactive Effects | Clinical Use Potential |

|---|---|---|---|

| 2C-I | Yes | Moderate | Anxiety disorders |

| 25I-NBOMe | Yes | High | None (high toxicity risk) |

| 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine HCl | Yes | Moderate to High | Depression, PTSD |

特性

IUPAC Name |

2-[4-propylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S.ClH/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZKNSBEESCMGM-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])SCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582559 | |

| Record name | 2-{2,5-Bis[(~2~H_3_)methyloxy]-4-(propylsulfanyl)phenyl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951400-19-4 | |

| Record name | 2-{2,5-Bis[(~2~H_3_)methyloxy]-4-(propylsulfanyl)phenyl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。